AC1Nsqwm

Analytical Chemistry Mass Spectrometry Structural Confirmation

Researchers requiring stereochemically pure decahydroquinoline diesters for analytical method validation or lipophilicity SAR often face unreliable purity and undefined stereochemistry. AC1Nsqwm (CAS 5274-51-1) addresses this with a fully characterized trans-fused scaffold in defined (4S,4aS,8aR) configuration. • Exact mass 363.183444 Da with GC-MS reference spectrum enables precise quantification in complex matrices. • XLogP3 of 4.8 and zero H-bond donors support its use as a membrane partitioning probe. • Rigid scaffold with 3 H-bond acceptors enables systematic SAR of HBA positioning. Supplied with verified purity for immediate research deployment.

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
CAS No. 5274-51-1
Cat. No. B2493530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC1Nsqwm
CAS5274-51-1
Molecular FormulaC23H25NO3
Molecular Weight363.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H25NO3/c25-22(17-9-3-1-4-10-17)24-16-15-21(19-13-7-8-14-20(19)24)27-23(26)18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16H2/t19-,20+,21-/m0/s1
InChIKeyAZFUUABVSMLYRP-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AC1Nsqwm (CAS 5274-51-1) Chemical Identity and Basal Characterization


AC1Nsqwm (PubChem CID 5338357), chemically defined as [(4S,4aS,8aR)-1-benzoyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] benzoate, is a synthetic, stereochemically defined decahydroquinoline diester with the molecular formula C23H25NO3 and an exact mass of 363.183444 Da [1]. The compound features a trans-fused decahydroquinoline core bearing a benzoyl group at the N1 position and a benzoyloxy substituent at the C4 position, yielding a rigid, lipophilic scaffold (calculated XLogP3 of 4.8) with three hydrogen bond acceptors and zero hydrogen bond donors [1].

Why Generic Analogs Cannot Replace AC1Nsqwm in Research


Within the decahydroquinoline chemical space, small structural modifications—particularly the introduction or removal of the C4 benzoyloxy ester group—produce large shifts in lipophilicity, hydrogen bonding capacity, and molecular recognition properties [1]. 1-Benzoyldecahydroquinoline lacks the C4 ester present in AC1Nsqwm, resulting in a substantially lower computed logP, a different hydrogen bond acceptor count, and altered conformational flexibility. These differences render simple mono-benzoylated analogs unsuitable as direct substitutes in applications where the precise spatial arrangement of both benzoyl pharmacophores and the resulting physicochemical profile are critical determinants of binding or reactivity [1].

Quantitative Differentiation from Closest Structural Analogs


Differentiation by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) enables unambiguous differentiation of AC1Nsqwm from its closest analog, 1-benzoyldecahydroquinoline. The target compound has a monoisotopic exact mass of 363.1834 Da, whereas 1-benzoyldecahydroquinoline has an exact mass of 243.1623 Da—a mass difference of approximately 120 Da attributable to the C4 benzoyloxy substituent [1][2]. This large mass deficit allows unequivocal compound identification even in complex mixtures.

Analytical Chemistry Mass Spectrometry Structural Confirmation

Computed Lipophilicity Comparison

The calculated octanol-water partition coefficient (XLogP3) for AC1Nsqwm is 4.8, reflecting the significant contribution of the additional C4 benzoyloxy ester to overall lipophilicity [1]. In contrast, 1-benzoyldecahydroquinoline is predicted to have an XLogP3 of approximately 3.2 (based on the loss of the aromatic ester moiety and a lower molecular volume). This 1.6 log unit difference corresponds to roughly a 40-fold theoretical increase in octanol partitioning for AC1Nsqwm.

Computational Chemistry Drug Design ADME Prediction

Hydrogen Bond Acceptor and Polar Surface Area Differentiation

AC1Nsqwm possesses 3 hydrogen bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 46.6 Ų, as computed from its chemical structure [1]. The comparator 1-benzoyldecahydroquinoline has only 1 HBA site (the amide carbonyl) and a predicted TPSA of approximately 20–29 Ų. This difference in HBA count and PSA alters the compound's capacity for intermolecular hydrogen bonding interactions with biological targets and its passive permeability profile.

Medicinal Chemistry Physicochemical Properties Molecular Recognition

Conformational Rigidity from Rotatable Bond Count

AC1Nsqwm possesses 4 rotatable bonds, arising from the two benzoyl substituents attached to the rigid decahydroquinoline core [1]. In contrast, fully synthetic open-chain analogs bearing two benzoyl groups on a flexible diamine backbone would have 6–8 rotatable bonds. The reduced rotatable bond count of AC1Nsqwm implies lower conformational entropy and a more pre-organized binding conformation, which may translate to improved binding affinity or reaction selectivity when the trans-decalin-like core matches the target's conformational preference.

Conformational Analysis Molecular Design Chemical Biology

Precision Application Scenarios in Analytical and Medicinal Chemistry


HRMS Reference Standard for Diester Identification

Due to its well-defined exact mass (363.183444 Da) and the availability of a GC-MS reference spectrum in the Wiley Registry [1], AC1Nsqwm can serve as a high-quality analytical reference standard for the identification and quantification of decahydroquinoline diester derivatives in complex reaction mixtures, metabolite profiling studies, or forensic chemistry applications.

Physicochemical Probe in Lipophilicity-Dependent Assays

The elevated XLogP3 of 4.8 relative to simpler decahydroquinolines makes AC1Nsqwm a suitable probe molecule for studying the relationship between lipophilicity and membrane partitioning, non-specific binding, or cellular accumulation in drug discovery assays, particularly when paired with the less lipophilic 1-benzoyldecahydroquinoline as a negative control comparator [2].

Scaffold for SAR Studies at HBA-Dependent Targets

With 3 hydrogen bond acceptors and a rigid, conformationally restricted trans-decalin-like core, AC1Nsqwm provides a chemotype for systematic SAR exploration where the spatial arrangement of polar contacts is critical, such as in the design of enzyme inhibitors or receptor antagonists that require precise HBA positioning [2].

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